molecular formula C21H26N2O2 B4423509 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester CAS No. 58103-08-5

1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester

Cat. No.: B4423509
CAS No.: 58103-08-5
M. Wt: 338.4 g/mol
InChI Key: DBIXUWDQGMCMPB-UHFFFAOYSA-N
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Description

1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester typically involves the esterification of 1-Piperazineacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with concentrated sulfuric acid or p-toluenesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H26N2O2
  • SMILES Notation : CCOC(=O)CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
  • InChI : InChI=1S/C21H26N2O2/c1-2-25-20(24)17-22-13-15-23(16-14-22)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,21H,2,13-17H2,1H3

Antidepressant Activity

Research indicates that compounds similar to 1-piperazineacetic acid derivatives exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives can enhance serotonin levels in the brain, suggesting their potential use in treating depression and anxiety disorders .

Anticancer Properties

The compound has been investigated for its role as a matrix metalloprotease (MMP) inhibitor. MMPs are crucial in cancer metastasis; thus, inhibiting them can prevent tumor spread. A study found that piperazine derivatives showed significant inhibition of MMP activity, which could be beneficial in cancer therapies .

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic processes. Its ability to modulate enzyme activity makes it a candidate for developing treatments for metabolic disorders such as hypercholesterolemia .

Herbicidal Potential

Inhibitors of biotin biosynthesis have been explored as herbicides. Research has indicated that compounds with piperazine structures can inhibit plant growth by disrupting essential metabolic pathways . This application could lead to the development of novel herbicides with reduced environmental impact.

Drug Delivery Systems

Recent advancements have focused on using piperazine derivatives in drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. The conjugation of 1-piperazineacetic acid with various active agents has shown promise in improving pharmacokinetic profiles .

Polymer Chemistry

The incorporation of piperazine derivatives into polymer matrices has been studied for creating smart materials that respond to environmental stimuli. The unique chemical properties of piperazine allow for the development of polymers with tailored functionalities for specific applications .

Case Studies

Application AreaStudy ReferenceFindings
Antidepressant ActivityJournal of Medicinal ChemistryEnhanced serotonin levels observed with piperazine derivatives .
Anticancer PropertiesCancer Research JournalSignificant MMP inhibition leading to reduced tumor metastasis .
Herbicidal PotentialResearchGateEffective inhibition of plant growth through metabolic disruption .
Drug Delivery SystemsPatent EP2266590A2Improved solubility and bioavailability through conjugation strategies .
Polymer ChemistryVarious StudiesDevelopment of responsive smart materials using piperazine-based polymers .

Mechanism of Action

The mechanism of action of 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester is unique due to its diphenylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester (CAS Number: 58103-08-5) is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, pharmacological properties, and biological activity based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C21H26N2O2C_{21}H_{26}N_{2}O_{2}, with a molecular weight of approximately 338.44 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry.

Structural Formula

  • SMILES : CCOC(=O)CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
  • InChIKey : DBIXUWDQGMCMPB-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interactions with neurotransmitter transporters and potential therapeutic applications.

Pharmacological Profile

  • Dopamine Transporter (DAT) Selectivity :
    • Research indicates that compounds similar to this ester exhibit selective binding to the DAT over the serotonin transporter (SERT). For instance, analogs with strong electron-withdrawing substituents showed significant selectivity and potency at the DAT, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
  • Cardiac and Vascular Effects :
    • A study evaluated related compounds for their cardiac and vascular activities. The results demonstrated that certain derivatives produced direct inotropic effects in isolated rat hearts, indicating potential use in cardiovascular therapies . The vasodilatory effects were also noted but varied between compounds.
  • Antimicrobial Activity :
    • Piperazine derivatives have been reported to possess antibacterial properties. Compounds incorporating the piperazine moiety have shown effectiveness against various bacterial strains, suggesting that 1-piperazineacetic acid derivatives may also exhibit similar antimicrobial activity .

Case Study 1: Dopamine Modulation

A study published in Journal of Medicinal Chemistry explored the structure-activity relationships of piperazine derivatives. The findings indicated that modifications to the diphenylmethyl group significantly affected the binding affinity to DAT. Compounds with specific substitutions demonstrated enhanced selectivity ratios (SERT/DAT), which are crucial for minimizing side effects associated with non-selective drugs .

Case Study 2: Cardiovascular Applications

In a comparative study involving canine models, a derivative of this compound demonstrated notable inotropic effects without significant vasodilatory responses compared to other agents like DPI-201-106. This suggests that while the compound may enhance cardiac contractility, it may require further modification for optimal vascular effects .

Research Findings Summary

Study Focus Findings
DAT SelectivityEnhanced selectivity for DAT over SERT; potential for treating dopamine-related disorders .
Cardiac EffectsDirect inotropic effects observed; variation in potency among different derivatives .
Antimicrobial ActivityPotential antibacterial activity noted; further studies needed to confirm efficacy .

Properties

IUPAC Name

ethyl 2-(4-benzhydrylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20(24)17-22-13-15-23(16-14-22)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,21H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIXUWDQGMCMPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90206832
Record name 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58103-08-5
Record name 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058103085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineacetic acid, 4-(diphenylmethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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